Cas no 2169232-05-5 ((3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride)

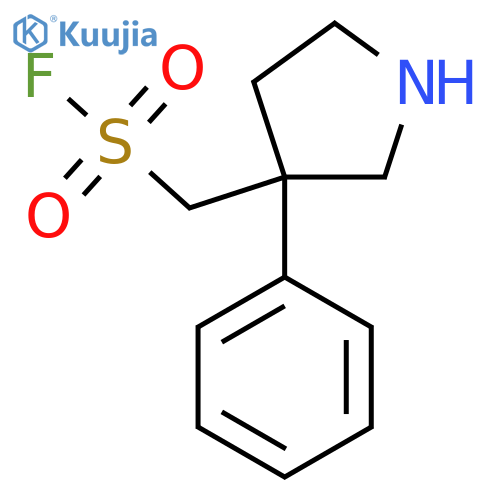

2169232-05-5 structure

商品名:(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride

(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- (3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride

- 2169232-05-5

- EN300-1577134

-

- インチ: 1S/C11H14FNO2S/c12-16(14,15)9-11(6-7-13-8-11)10-4-2-1-3-5-10/h1-5,13H,6-9H2

- InChIKey: LTKPAYVSHPZILP-UHFFFAOYSA-N

- ほほえんだ: S(CC1(C2C=CC=CC=2)CNCC1)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 243.07292802g/mol

- どういたいしつりょう: 243.07292802g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 332

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 54.6Ų

(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1577134-0.25g |

(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride |

2169232-05-5 | 0.25g |

$2333.0 | 2023-05-23 | ||

| Enamine | EN300-1577134-1.0g |

(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride |

2169232-05-5 | 1g |

$2537.0 | 2023-05-23 | ||

| Enamine | EN300-1577134-0.05g |

(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride |

2169232-05-5 | 0.05g |

$2131.0 | 2023-05-23 | ||

| Enamine | EN300-1577134-0.1g |

(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride |

2169232-05-5 | 0.1g |

$2232.0 | 2023-05-23 | ||

| Enamine | EN300-1577134-10000mg |

(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride |

2169232-05-5 | 10000mg |

$10911.0 | 2023-09-24 | ||

| Enamine | EN300-1577134-2500mg |

(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride |

2169232-05-5 | 2500mg |

$4973.0 | 2023-09-24 | ||

| Enamine | EN300-1577134-10.0g |

(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride |

2169232-05-5 | 10g |

$10911.0 | 2023-05-23 | ||

| Enamine | EN300-1577134-0.5g |

(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride |

2169232-05-5 | 0.5g |

$2435.0 | 2023-05-23 | ||

| Enamine | EN300-1577134-5.0g |

(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride |

2169232-05-5 | 5g |

$7358.0 | 2023-05-23 | ||

| Enamine | EN300-1577134-2.5g |

(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride |

2169232-05-5 | 2.5g |

$4973.0 | 2023-05-23 |

(3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride 関連文献

-

W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417

-

3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

2169232-05-5 ((3-phenylpyrrolidin-3-yl)methanesulfonyl fluoride) 関連製品

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬